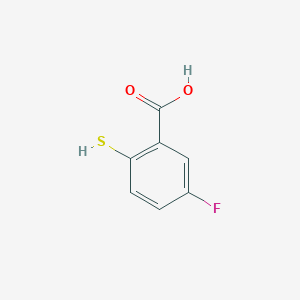

5-Fluoro-2-mercaptobenzoic acid

Cat. No. B046044

Key on ui cas rn:

120121-07-5

M. Wt: 172.18 g/mol

InChI Key: WSOZOINWBSJTER-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06462086B1

Procedure details

A mixture of crystallized sodium sulfide (1.8 g, 0.01 mole) and powdered sulfur (0.24 g) was dissolved by heating and stirring in 2 cc of boiled water. A solution of 0.3 g of sodium hydroxide in 1 cc of water was then added and the mixture was cooled stepwise as detailed above. Four cc of water, 1 g (0.007 mole) of 5-fluoro-anthranilic acid and 1.4 cc of concentrated hydrochloric acid were added to a separate beaker which was set by a freezing mixture to 0° C. The mixture was stirred and cooled to about 6° C. Meanwhile, 0.48 g (0.007 mole) of sodium nitrite were dissolved in 2 cc of hot water and the solution was cooled on ice. When the temperature dropped to 5° C., the nitrite solution was run through a separatory funnel into the anthranilic solution. About 3.5 g of cracked ice were added at a rate that kept temperature below 5° C. The diazo solution was then added to the alkaline sulfide solution (which was kept at a temperature of 2°-4° C.) along with 10 g of ice and temperature was kept below 5° C. The mixture was allowed to warm up to room temperature, and when evolution of nitrogen ceased (about 2 h), concentrated hydrochloric acid (˜1.5 cc) was added until the solution was acid to Congo red paper. The precipitate of disulfide was filtered and washed with water. To remove the excess sulfur, the precipitate was dissolved by boiling with a solution of 0.5 g of anhydrous sodium carbonate in 15 cc of water and the mixture was filtered while hot. The solution was then acidified with hydrochloric acid, the precipitate was filtered and the cake was sucked to dryness. The cake was dried by addition of toluene followed by azeothropic evaporation. This procedure was repeated twice. The cake was mixed with 0.2 g of zinc dust and 2 cc of glacial acetic acid, and the mixture was refluxed for overnight. The mixture was cooled and filtered with suction. The filter cake was washed once with water and transferred to a 10 cc beaker. The cake was suspended in 2 cc of water and the suspension was heated to boiling. The hot solution was made strongly alkaline by the addition of about 0.3 cc of a 33% sodium hydroxide solution. The alkaline solution was boiled about 20 min. and the insoluble material was filtered. The product was then precipitated by the addition of concentrated hydrochloric acid to make the solution acid to Congo red paper. The product was filtered with suction, washed once with water, and dried in an oven at 100°-130° C.; mp was 185° C.

[Compound]

Name

ice

Quantity

10 g

Type

reactant

Reaction Step One

[Compound]

Name

Congo red

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

sodium nitrite

Quantity

0.48 g

Type

reactant

Reaction Step Eight

[Compound]

Name

ice

Quantity

3.5 g

Type

reactant

Reaction Step Ten

[Compound]

Name

diazo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[S-2:1].[Na+].[Na+].[S].[OH-].[Na+].[F:7][C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11](N)=[CH:10][CH:9]=1.Cl.N([O-])=O.[Na+].N([O-])=O>O>[F:7][C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([SH:1])=[CH:10][CH:9]=1 |f:0.1.2,4.5,8.9,^3:3|

|

Inputs

Step One

[Compound]

|

Name

|

ice

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

[Compound]

|

Name

|

Congo red

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C(C(=O)O)=C1)N

|

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[S-2].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0.24 g

|

|

Type

|

reactant

|

|

Smiles

|

[S]

|

Step Seven

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

sodium nitrite

|

|

Quantity

|

0.48 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-]

|

Step Ten

[Compound]

|

Name

|

ice

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

diazo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

sulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

6 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled stepwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set by a freezing mixture to 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was cooled on ice

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the temperature dropped to 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature below 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at a temperature of 2°-4° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm up to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added until the solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate of disulfide was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove the excess sulfur

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the precipitate was dissolved

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered while hot

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate was filtered

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The cake was dried by addition of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by azeothropic evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The cake was mixed with 0.2 g of zinc dust and 2 cc of glacial acetic acid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed once with water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the suspension was heated to boiling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by the addition of about 0.3 cc of a 33% sodium hydroxide solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the insoluble material was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was then precipitated by the addition of concentrated hydrochloric acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in an oven at 100°-130° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |